14-Methyl-9,19-cycloergostan-3-ol

Description

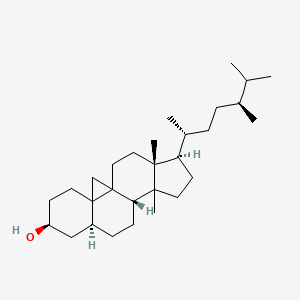

14-Methyl-9,19-cycloergostan-3-ol is a cycloartane-type nor-triterpene first isolated from Musa sapientum (banana) fruit residues. Its structure was characterized as (3β,5α)-14-methyl-9,19-cycloergost-24(28)-en-3-ol through NMR and HRESI-MS analysis . This compound belongs to the ergostane steroid subclass, featuring a cyclopropane ring (C9–C19) and a methyl group at C14. It is primarily extracted via ethanol-based methods and chromatographic purification .

Properties

Molecular Formula |

C29H50O |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(6S,8S,11S,15R,16R)-15-[(2R,5S)-5,6-dimethylheptan-2-yl]-12,16-dimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |

InChI |

InChI=1S/C29H50O/c1-19(2)20(3)7-8-21(4)24-12-13-27(6)25-10-9-22-17-23(30)11-14-28(22)18-29(25,28)16-15-26(24,27)5/h19-25,30H,7-18H2,1-6H3/t20-,21+,22-,23-,24+,25-,26+,27?,28?,29?/m0/s1 |

InChI Key |

OLYMLXYZIJLUMG-PASBPSRESA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2([C@@]1(CCC34[C@H]2CC[C@@H]5C3(C4)CC[C@@H](C5)O)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |

Synonyms |

14,24-dimethyl-9,19-cyclocholestan-3-ol 24-methylpollinastanol |

Origin of Product |

United States |

Comparison with Similar Compounds

Pollinastanol (24-Methylenepollinastanol)

- Structure: Pollinastanol is a stereoisomer with the formula (3β,5α,9β)-14-methyl-9,19-cyclocholestan-3-ol.

- Molecular Formula Discrepancy: Conflicting data exist: reports C₂₈H₄₈O (monoisotopic mass 400.3705) . lists C₂₉H₅₀O under CAS 34347-58-5 . This discrepancy may arise from stereochemical variations or misannotation.

- Source : Isolated from Musa paradisiaca and Ammocharis coranica .

- Key Difference: Pollinastanol lacks the Δ24(28) double bond present in 14-methyl-9,19-cycloergostan-3-ol, resulting in a saturated side chain .

14-Methyl-9,19-cycloergost-25-en-3-ol (CAS 62305-30-0)

Ketone Derivatives

- 14-Methyl-9,19-cycloergost-25-en-3-one (CAS 207850-21-3): Structure: Oxidation of the 3-OH group to a ketone . Molecular Formula: C₂₈H₄₄O₂ (exact mass 410.3549) . Melting Point: Not reported.

- 14-Methyl-9,19-cycloergost-24(28)-en-3-one (CAS 149756-25-2):

- Impact of Ketonization : Reduces hydrogen-bonding capacity, altering solubility and interaction with biological targets .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Natural Sources: All compounds are predominantly isolated from Musa species, indicating a shared biosynthetic pathway in plant triterpenoid metabolism .

- Ketone derivatives exhibit higher thermal stability (e.g., mp 76–77°C) compared to hydroxylated forms .

- Discrepancies in Data: Molecular formula conflicts for pollinastanol (C₂₈ vs. C₂₉) highlight the need for rigorous stereochemical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.